molecular formula C₂₃H₂₆N₂O₂ B1663824 Solifenacin CAS No. 242478-37-1

Solifenacin

货号 B1663824
CAS 编号: 242478-37-1
分子量: 362.5 g/mol
InChI 键: FBOUYBDGKBSUES-VXKWHMMOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Solifenacin is a medicine used to treat overactive bladder and neurogenic detrusor overactivity. It may help with incontinence, urinary frequency, and urinary urgency . It is of the antimuscarinic class and works by decreasing bladder contractions .


Synthesis Analysis

The synthesis of Solifenacin involves an efficient and single-pot process for the preparation of enantiomerically pure solifenacin succinate . The process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis (4-nitrophenyl)carbonate . The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provided enantiomerically pure solifenacin with an overall yield of 90% .


Molecular Structure Analysis

Solifenacin has a molecular formula of C23H26N2O2 . Its structure includes a 1-azabicyclo [2.2.2]oct-3-yl group and a 1-phenyl-3,4-dihydroisoquinoline-2-carboxylate group .


Chemical Reactions Analysis

Solifenacin reacts with N-bromosuccinimide and dyes in a spectrophotometric method developed for its determination in pure and pharmaceutical dosage forms .


Physical And Chemical Properties Analysis

Solifenacin has high absolute bioavailability of about 90%, which does not decrease with concomitant food intake . It has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier .

科学研究应用

Overactive Bladder Treatment

  • Scientific Field : Urology
  • Application Summary : Solifenacin is used to treat overactive bladder (OAB), a condition characterized by urgency, with or without urge incontinence, and usually accompanied by increased micturition frequency and nocturia .
  • Methods of Application : Randomized controlled trials (RCTs) were identified and extracted from MEDLINE, Embase, and CENTRAL. The data of the included RCTs were collected, extracted, and assessed .
  • Results : Solifenacin significantly reduced urgency episodes, micturitions, and incontinence episodes per 24 h. Compared with the solifenacin (5 mg) group, the solifenacin (10 mg) group was significantly better in terms of the number of micturitions per 24 h .

Improved Chemical Stability

  • Scientific Field : Pharmaceutics
  • Application Summary : A bioequivalent tablet form of solifenacin succinate (SOL) with improved storage stability was designed using a direct compression (DC) technique .
  • Methods of Application : An optimal direct compressed tablet (DCT) containing an active substance (10 mg), lactose monohydrate, and silicified microcrystalline cellulose as diluents, crospovidone as a disintegrant, and hydrophilic fumed silica as an anti-coning agent was constructed .
  • Results : The SOL-loaded tablet fabricated via DC showed an improved stability at 40 °C and RH 75%, exhibiting markedly reduced degradation products compared to those fabricated using ethanol or water-based wet granulation or a marketed product .

Pediatric Overactive Bladder Treatment

  • Scientific Field : Pediatric Urology
  • Application Summary : Solifenacin combined with biofeedback is used for treating pediatric overactive bladder .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Treatment of Neurogenic Detrusor Overactivity

  • Scientific Field : Neuro-Urology
  • Application Summary : Solifenacin has been found to be effective in the treatment of neurogenic detrusor overactivity, a condition often seen in patients with neurological conditions like spinal cord injury, multiple sclerosis, and spina bifida .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Treatment of Neurogenic Detrusor Overactivity

  • Scientific Field : Neuro-Urology
  • Application Summary : Solifenacin has been found to be effective in the treatment of neurogenic detrusor overactivity, a condition often seen in patients with neurological conditions like spinal cord injury, multiple sclerosis, and spina bifida .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

安全和危害

Solifenacin may cause side effects such as dry mouth, constipation, and urinary tract infection . Severe side effects may include urinary retention, QT prolongation, hallucinations, glaucoma, and anaphylaxis . It is unclear if use is safe during pregnancy .

属性

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048289
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder.
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Solifenacin

CAS RN

242478-37-1
Record name Solifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242478-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solifenacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-136
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

To a 30 ml toluene solution containing 0.70 g of ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and 0.41 g of 3-quinuclidinol, 0.03 g of sodium hydride (60%) was added. The resulting mixture was stirred at 140° C. for 2 days while removing the ethanol formed. The reaction mixture was cooled to room temperature, brine was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1→chloroform:methanol:28% aqueous ammonia=10:1:0.1), thereby 0.11 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as yellow oil. The resulting oil was dissolved in 10 ml of ethanol, followed by the addition of 27 mg of oxalic acid. Then, the solvent was removed under reduced pressure. The resulting solid was recrystallized from isopropanol and isopropyl ether, thereby 0.08 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate monooxalate was obtained as colorless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Solifenacin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Solifenacin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Solifenacin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Solifenacin
Reactant of Route 5
Reactant of Route 5
Solifenacin
Reactant of Route 6
Reactant of Route 6
Solifenacin

Citations

For This Compound
11,800
Citations
O Doroshyenko, U Fuhr - Clinical pharmacokinetics, 2009 - Springer
… solifenacin, a tertiary amine with anticholinergic properties, is used for symptomatic treatment of overactive bladder. Solifenacin … of a 5 or 10 mg solifenacin dose, respectively. Studies in …
Number of citations: 67 link.springer.com
KJ Kreder - Urologic Clinics, 2006 - urologic.theclinics.com
… C-radiolabeled solifenacin was recovered in the urine as intact solifenacin, and 69.2% of the radioactive solifenacin was recovered in the urine as metabolites of solifenacin and 22.5% …
Number of citations: 14 www.urologic.theclinics.com
RS Pelman, JP Capo Jr… - Postgraduate …, 2008 - Taylor & Francis
… solifenacin treatment was further demonstrated when evaluating volume voided per micturition, which increased by 32.3 mL for solifenacin 5 mg and 42.5 mL for solifenacin I … solifenacin …
Number of citations: 21 www.tandfonline.com
CJ Kelleher, L Cardozo, CR Chapple, F Haab… - BJU …, 2005 - Wiley Online Library
… (P < 0.05) different from placebo for both solifenacin 5 and 10 mg once daily on five of the … both solifenacin doses in nine of the 10 domains. Improvements in QoL scores for solifenacin …
…, C Chapple, AM Ridder, Solifenacin Study Group - European urology, 2005 - Elsevier
OBJECTIVE:: To examine safety and tolerability findings as primary endpoints, and efficacy outcomes as secondary endpoints, of solifenacin treatment over a period of up to 1 year. …
Number of citations: 203 www.sciencedirect.com
L Cardozo, M Lisec, R Millard… - The Journal of …, 2004 - auajournals.org
Purpose : In this phase 3 trial we assessed the efficacy of solifenacin 5 mg and 10 mg daily in patients with symptoms related to overactive bladder. In addition, we assessed the safety …
Number of citations: 417 www.auajournals.org
CR Chapple, L Cardozo, WD Steers… - International Journal of …, 2006 - Wiley Online Library
… of solifenacin succinate with a total enrolment of over 2800 patients. Data from these trials show that solifenacin 5 … The results of these phase III trials support the use of solifenacin in the …
Number of citations: 123 onlinelibrary.wiley.com
L Cardozo, E Heßdörfer, R Milani, P Arañó… - BJU …, 2008 - Wiley Online Library
… data from the solifenacin SUNRISE study (deriving its acronym from Solifenacin in the … Solifenacin succinate is an oral antimuscarinic agent which was first marketed in Europe in …
P Abrams, S Swift - European urology, 2005 - Elsevier
… The aim of this analysis was to determine the effects of solifenacin in patients considered … Patients received placebo or solifenacin 10 mg once daily (2 studies), or placebo or solifenacin …
Number of citations: 87 www.sciencedirect.com
A Wagg, JJ Wyndaele, P Sieber - The American journal of geriatric …, 2006 - Elsevier
… the efficacy and tolerability of solifenacin 5 and 10 mg once … ) with OAB who were treated with solifenacin in four 12-week, … from elderly subjects who received solifenacin in a 40-week, …
Number of citations: 173 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。